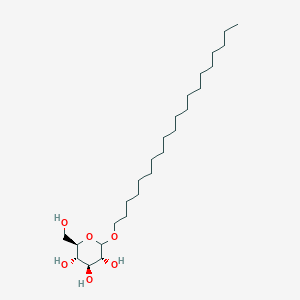

Icosyl D-glucoside

Description

Properties

CAS No. |

100231-68-3 |

|---|---|

Molecular Formula |

C26H52O6 |

Molecular Weight |

460.7 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-26-25(30)24(29)23(28)22(21-27)32-26/h22-30H,2-21H2,1H3/t22-,23-,24+,25-,26-/m1/s1 |

InChI Key |

DHFUFHYLYSCIJY-WSGIOKLISA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Other CAS No. |

100231-68-3 |

Origin of Product |

United States |

Foundational & Exploratory

Icosyl D-Glucoside: An Examination of Its Known Functions

Researchers, scientists, and drug development professionals should be aware that, based on publicly available scientific literature, a specific pharmacological mechanism of action for icosyl D-glucoside has not been elucidated. Current information primarily pertains to its function as a surfactant in cosmetic and personal care formulations.

Chemical and Physical Properties

This compound is an alkyl glucoside, a class of non-ionic surfactants. Its chemical structure consists of a hydrophilic glucose head group and a lipophilic 20-carbon (icosyl) alkyl chain. This amphipathic nature allows it to reduce surface tension between liquids or between a liquid and a solid.

| Property | Value | Source |

| Molecular Formula | C26H52O6 | [1] |

| Molecular Weight | 460.7 g/mol | [1][2][3] |

| Synonyms | Ethis compound, (2R,3S,4S,5R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol | [1][2][3] |

Postulated Action in Dermatological Applications

While a specific molecular mechanism of therapeutic action is not documented, the function of alkyl glucosides like this compound in cosmetics is well-understood. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of 19 alkyl glucosides, including arachidyl glucoside (a related compound), and concluded they are safe for use in cosmetics when formulated to be non-irritating.[3][4]

The primary role of this compound in these formulations is as a surfactant, functioning as a cleansing agent, emulsifier, or solubilizer.

A key consideration for its behavior in biological systems is the potential for enzymatic cleavage. It is hypothesized that glucoside hydrolases present in human skin could break down alkyl glucosides into their constituent fatty alcohol (in this case, icosanol) and glucose.[4]

General Biological Activities of Other Glucosides

It is important to note that other, structurally distinct glucosides have demonstrated a range of biological activities. These are presented for informational purposes and should not be extrapolated to this compound without specific evidence.

-

Ethyl α-D-glucoside: Found in sake, this compound has been shown to increase the proliferation of normal human dermal fibroblasts and the production of collagen I.[5] It may also upregulate the expression of fibroblast growth factor I and VII.[5]

-

Acylated Flavonoid Glucosides: Certain acylated flavonoids have shown potential to inhibit xanthine oxidase and α-glucosidase enzymes, and some exhibit neuroprotective effects.[6]

-

Calycosin-7-O-β-D-glucoside: This compound has demonstrated inhibitory activity against α-glucosidase, which is superior to that of acarbose in vitro.[7]

Experimental Protocols: A General Framework

As no specific studies on the mechanism of action of this compound were identified, a detailed experimental protocol cannot be provided. However, a general workflow for investigating the potential biological activity of a novel glucoside is outlined below.

Caption: A generalized workflow for drug discovery and development.

Conclusion

References

- 1. This compound | C26H52O6 | CID 20578454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Arachidyl Glucoside | C26H52O6 | CID 9933984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Safety assessment of decyl glucoside and other alkyl glucosides as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Icosyl D-Glucoside

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of Icosyl D-glucoside (also known as Ethis compound or Arachidyl glucoside). The methodologies detailed herein are compiled from established principles of carbohydrate chemistry to guide researchers in the preparation of this long-chain alkyl glucoside for research and development purposes.

Introduction

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It consists of a hydrophilic glucose headgroup linked to a hydrophobic 20-carbon alkyl chain (icosyl group). This amphipathic structure imparts surface-active properties, making it a molecule of interest in drug delivery systems, formulation science, and biochemical assays. Its biocompatibility and biodegradability further enhance its utility. For research applications, a high-purity product is essential, necessitating robust and reproducible synthetic and purification protocols.

This guide will focus on the Koenigs-Knorr glycosylation method, which offers excellent stereocontrol for achieving the desired β-anomer, followed by purification and characterization.

Synthetic Pathway Overview

The synthesis of Icosyl β-D-glucoside is a multi-step process designed to ensure high stereoselectivity and yield. The general workflow involves the protection of the glucose hydroxyl groups, stereoselective glycosylation with 1-icosanol, and subsequent deprotection to yield the final product.

Caption: Overall workflow for the synthesis of Icosyl β-D-glucoside.

Experimental Protocols

Materials and Reagents

-

D-Glucose

-

Acetic Anhydride

-

Red Phosphorus

-

Bromine

-

1-Icosanol (Eicosanol)

-

Silver (I) Carbonate (Ag₂CO₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Sodium Methoxide (NaOMe)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Dowex® 50WX8 (H⁺ form) resin

Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)

The Koenigs-Knorr reaction utilizes a glycosyl halide as the donor.[1] Acetobromoglucose is a common and effective donor for installing a β-glycosidic linkage due to the neighboring group participation of the C2-acetyl group, which shields the α-face of the anomeric carbon.[1]

Protocol:

-

To a cooled (0 °C) flask, slowly add bromine (3.5 eq) to a mixture of red phosphorus (1.1 eq) and acetic anhydride (10 eq).

-

After the initial reaction subsides, add finely powdered anhydrous D-glucose (1.0 eq) in portions while maintaining the temperature below 20 °C.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and stir vigorously to hydrolyze excess acetic anhydride.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Wash the combined organic layers with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude acetobromoglucose, which can be recrystallized from ether/hexane.

Step 2: Glycosylation of 1-Icosanol

This step involves the coupling of the glycosyl donor (acetobromoglucose) with the long-chain alcohol acceptor (1-icosanol) promoted by a heavy metal salt, typically silver carbonate.[1][2]

Protocol:

-

Dissolve 1-icosanol (1.0 eq) and acetobromoglucose (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add silver carbonate (2.0 eq) to the solution. The mixture should be protected from light.

-

Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC (disappearance of 1-icosanol).

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove silver salts.

-

Wash the filter cake with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude protected product, Tetra-O-acetyl-icosyl-β-D-glucoside.

Step 3: Deprotection via Zemplén Deacetylation

The final step is the removal of the acetyl protecting groups to yield the free hydroxyls of the glucose moiety. The Zemplén deacetylation is a classic and highly efficient method using a catalytic amount of base.[3][4][5]

Protocol:

-

Dissolve the crude protected glucoside from Step 2 in anhydrous methanol (approx. 5-10 mL per gram of substrate).

-

Cool the solution to 0 °C and add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq of a 1M solution in methanol).[3]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

-

Neutralize the reaction by adding an acidic ion-exchange resin (e.g., Dowex® H⁺ form) until the pH is neutral (pH ~7).[3]

-

Filter off the resin and wash it with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude Icosyl β-D-glucoside.

Purification Protocol

Purification is critical to remove unreacted 1-icosanol, residual reagents, and any α-anomer byproduct. A two-stage purification involving column chromatography followed by recrystallization is recommended.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemistry-online.com [chemistry-online.com]

- 5. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Icosyl D-glucoside in Advancing Membrane Protein Structural Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Membrane proteins are critical targets for drug discovery, yet their inherent instability outside of the lipid bilayer presents a significant challenge for structural elucidation. Detergents are indispensable tools for overcoming this hurdle, and the choice of detergent is paramount to the success of structural studies. This technical guide provides an in-depth exploration of icosyl D-glucoside, a long-chain non-ionic detergent, and its emerging role in the structural biology of membrane proteins. While specific experimental data for this compound is emerging, this paper compiles existing knowledge on long-chain alkyl glucosides to project its physicochemical properties and utility. We present detailed experimental protocols, data tables for comparing detergent properties, and visual workflows to guide researchers in leveraging this promising tool for the stabilization and crystallization of challenging membrane protein targets.

Introduction: The Detergent Challenge in Membrane Protein Structural Biology

Membrane proteins, embedded within the lipid bilayer, play crucial roles in cellular signaling, transport, and energy transduction. Their structures are key to understanding their function and to designing targeted therapeutics. However, their hydrophobic transmembrane domains necessitate their extraction from the native membrane and stabilization in a soluble form for structural analysis by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).

Detergents, amphipathic molecules with a hydrophilic head group and a hydrophobic tail, are essential for this process. They form micelles that encapsulate the hydrophobic regions of membrane proteins, mimicking the native lipid environment. The ideal detergent must effectively solubilize the protein from the membrane while preserving its native structure and function. Non-ionic detergents, such as alkyl glucosides, are generally favored for their mildness and ability to maintain protein integrity.

This compound, with its 20-carbon alkyl chain, represents a class of long-chain detergents that offer potential advantages in stabilizing large or particularly hydrophobic membrane proteins. The extended alkyl chain can provide a more extensive hydrophobic shield, potentially leading to greater stability and a higher propensity for forming well-ordered crystals.

Physicochemical Properties of Alkyl Glucosides

The effectiveness of a detergent is largely determined by its physicochemical properties, most notably its critical micelle concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles, and it is a critical parameter for designing solubilization and purification experiments. The aggregation number refers to the number of detergent molecules in a single micelle, which influences the size and shape of the micelle.

While experimentally determined values for this compound are not yet widely published, we can extrapolate its properties based on the well-established trends observed in the homologous series of n-alkyl-β-D-glucosides.

Table 1: Physicochemical Properties of n-Alkyl-β-D-Glucosides

| Detergent | Alkyl Chain Length | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |

| Octyl β-D-glucoside | C8 | 292.37 | 20-25[1] | 27-100 |

| Nonyl β-D-glucoside | C9 | 306.40 | ~6.5 | ~90 |

| Decyl β-D-glucoside | C10 | 320.42 | ~2.2 | ~70-120 |

| Dodecyl β-D-glucoside | C12 | 348.48 | ~0.13 | ~140 |

| This compound | C20 | 460.69 | ~0.0001 (Estimated) | >200 (Estimated) |

Note: The CMC and aggregation number for this compound are estimations based on the established trend of decreasing CMC and increasing aggregation number with longer alkyl chain length in the n-alkyl-β-D-glucoside series.[2][3][4][5][6]

This compound in Membrane Protein Structural Biology: A Workflow

The long alkyl chain of this compound makes it a compelling candidate for the study of challenging membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels, which often have extensive hydrophobic surfaces.

Solubilization and Purification

The initial and most critical step is the gentle extraction of the target protein from the cell membrane. The concentration of this compound used for solubilization should be well above its CMC to ensure the formation of protein-detergent-lipid mixed micelles.

Caption: General workflow for membrane protein solubilization and purification.

Crystallization

For X-ray crystallography, the purified protein-detergent complex is subjected to crystallization screening. The large, potentially more rigid micelles formed by this compound may promote the formation of well-ordered crystal lattices by providing a more defined and stable hydrophobic belt around the protein.

Caption: Workflow for membrane protein crystallization.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound. Optimization will be required for each specific membrane protein.

Protocol for Membrane Protein Solubilization

-

Membrane Preparation: Isolate cell membranes containing the overexpressed target protein using standard cell lysis and ultracentrifugation methods. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

-

Detergent Screening (Optional but Recommended): To determine the optimal concentration of this compound, perform a small-scale screen. Test a range of detergent concentrations (e.g., 0.1% to 2% w/v) and assess solubilization efficiency by Western blot or functional assay.

-

Bulk Solubilization: Based on the screening results, add this compound to the membrane suspension to the optimal final concentration. Incubate with gentle agitation for 1-4 hours at 4°C.

-

Clarification: Pellet the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). The supernatant contains the solubilized membrane protein.

Protocol for Affinity and Size Exclusion Chromatography

-

Affinity Chromatography: Apply the clarified supernatant to an affinity resin (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a buffer containing this compound at a concentration just above its estimated CMC (e.g., ~0.001% w/v).

-

Washing: Wash the resin extensively with the equilibration buffer containing a low concentration of a competitive eluent (e.g., 20 mM imidazole for His-tagged proteins) to remove non-specifically bound proteins.

-

Elution: Elute the target protein with a high concentration of the competitive eluent (e.g., 250 mM imidazole).

-

Size Exclusion Chromatography (SEC): Concentrate the eluted protein and inject it onto a SEC column pre-equilibrated with the final buffer for structural studies, containing this compound at a concentration above its CMC. This step serves to further purify the protein and to exchange it into the final desired buffer.

Application to Key Membrane Protein Families

G Protein-Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets characterized by seven transmembrane helices. Their conformational flexibility and relatively small extracellular and intracellular loops make them notoriously difficult to stabilize and crystallize. The long alkyl chain of this compound may provide a more lipid-like environment, better accommodating the complex transmembrane architecture of GPCRs and stabilizing their active or inactive conformations for structural studies.

Caption: A simplified GPCR signaling pathway.

Ion Channels

Ion channels are pore-forming membrane proteins that allow the passage of ions across the cell membrane. They are often large, multi-subunit complexes with intricate architectures. The large micelle size predicted for this compound may be advantageous for encapsulating and stabilizing these large protein complexes, preventing their dissociation and preserving their functional integrity during purification and structural analysis.

Conclusion and Future Outlook

This compound holds considerable promise as a specialized detergent for the structural biology of challenging membrane proteins. Its long alkyl chain is predicted to result in a very low CMC and the formation of large, stable micelles, properties that are desirable for the stabilization of large and hydrophobic membrane protein complexes. While further experimental characterization of this compound is needed to fully realize its potential, the principles and protocols outlined in this guide provide a solid foundation for its application in this demanding field. As the frontiers of structural biology push towards increasingly complex and dynamic membrane protein targets, the development and application of novel detergents like this compound will be crucial for continued progress.

References

- 1. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkyl Xylosides: Physico-Chemical Properties and Influence on Environmental Bacteria Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Critical Micelle Concentration of Icosyl D-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction to Icosyl D-glucoside and Critical Micelle Concentration

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. These surfactants are synthesized from renewable resources, typically fatty alcohols and glucose, making them biocompatible and biodegradable.[1] Structurally, it consists of a twenty-carbon alkyl chain (icosyl) as the hydrophobic tail and a D-glucose moiety as the hydrophilic head group. Like other surfactants, this compound monomers in an aqueous solution will self-assemble into aggregates, known as micelles, once a certain concentration is reached. This concentration is the critical micelle concentration (CMC).[2]

The CMC is a fundamental parameter for any surfactant, as it marks a sharp change in various physicochemical properties of the solution, including surface tension, conductivity, and the ability to solubilize hydrophobic substances.[2][3] Knowledge of the CMC is critical in numerous applications, from drug delivery systems, where micelles can encapsulate poorly soluble drugs, to the formulation of detergents and emulsifiers.[2]

Quantitative Data on Alkyl D-Glucoside CMC

A specific experimentally determined CMC value for this compound (C20) is not prominently found in scientific literature. However, a well-established relationship exists between the length of the alkyl chain and the CMC for a homologous series of surfactants. The CMC decreases significantly as the length of the hydrophobic alkyl chain increases. This is due to the increased hydrophobicity driving the self-assembly process.

The following table summarizes the reported CMC values for shorter-chain n-alkyl-β-D-glucosides to illustrate this trend.

| Surfactant Name | Alkyl Chain Length | Abbreviation | Critical Micelle Concentration (CMC) | Temperature (°C) |

| Octyl β-D-glucoside | C8 | C8G1 | 25 mM | 25 |

| Decyl β-D-glucoside | C10 | C10G1 | 2.2 mM | 25 |

| Dodecyl β-D-glucoside | C12 | C12G1 | 0.19 mM | 25 |

Data compiled from various sources.[4][5]

Based on the logarithmic linear relationship between CMC and alkyl chain length, the CMC for this compound is expected to be extremely low, likely in the micromolar (µM) or even nanomolar (nM) range.

Experimental Protocols for CMC Determination

Determining the CMC of a novel or uncharacterized surfactant like this compound requires precise experimental methods. The following protocols describe two of the most common and reliable techniques.

This is considered a standard method for determining the CMC of both ionic and non-ionic surfactants.[6] It relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated, monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[2]

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in ultrapure water. A series of dilutions are then prepared from this stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).[6][7] Temperature must be strictly controlled throughout the experiment.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[3]

-

CMC Determination: The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the two lines: one representing the sharp decrease in surface tension with concentration, and the other representing the plateau region above the CMC.[2][3][6]

This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[8][9] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in microenvironment causes a distinct shift in the pyrene fluorescence spectrum.

Methodology:

-

Preparation of Solutions: Prepare a series of this compound solutions of varying concentrations in ultrapure water. To each solution, add a small aliquot of a concentrated pyrene stock solution (typically in a solvent like acetone or ethanol) to achieve a final pyrene concentration in the micromolar range.[10] The solvent is often evaporated before adding the surfactant solution to avoid interference.[10]

-

Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.

-

Data Analysis: The ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm) is plotted against the surfactant concentration. The I1/I3 ratio is sensitive to the polarity of the pyrene microenvironment.[10]

-

CMC Determination: A sigmoidal decrease in the I1/I3 ratio is observed as the surfactant concentration increases. The CMC is often determined from the inflection point of this sigmoidal curve, which represents the onset of micelle formation and the partitioning of pyrene into the micellar core.[10]

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for CMC determination using the surface tension method.

Caption: Workflow for CMC determination using the pyrene fluorescence probe method.

References

- 1. Alkyl Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. [Determination of critical micelle concentration of alkyl polyglucoside (APG) nonionic surfactant aqueous system by multi-peaks Gaussian fitting of visible absorption spectra line shape] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface Tension and Micellization of Aqueous Alkyl Polyglucosides Solutions: Influence of the Molecular Structure and the Addition of Electrolyte | Semantic Scholar [semanticscholar.org]

- 6. Method of Determination of CMC | PPT [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. usc.gal [usc.gal]

- 10. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Surfactant Behavior of Icosyl D-glucoside in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surfactant properties of Icosyl D-glucoside, a non-ionic surfactant with significant potential in pharmaceutical and research applications. Due to the limited availability of specific experimental data for this compound (C20), this guide presents estimated physicochemical properties based on established trends within the alkyl polyglucoside (APG) homologous series.

Introduction to this compound

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. These surfactants are synthesized from renewable resources, typically fatty alcohols and sugars, making them biodegradable and of low toxicity. The structure of this compound consists of a hydrophilic glucose headgroup and a hydrophobic 20-carbon alkyl chain (icosyl group). This amphiphilic nature drives its self-assembly in aqueous solutions to form micelles, which are of particular interest for the solubilization of poorly water-soluble drugs.

Synthesis of Alkyl Polyglucosides

The synthesis of alkyl polyglucosides can be achieved through several methods, with the direct glucosidation (Fischer glycosylation) being a common industrial approach. This process typically involves the reaction of a fatty alcohol with glucose in the presence of an acid catalyst.

Physicochemical Properties

The long hydrophobic chain of this compound significantly influences its surfactant properties. The following table summarizes the estimated and known properties of this compound and related shorter-chain alkyl glucosides for comparison.

| Property | Octyl D-glucoside (C8) | Decyl D-glucoside (C10) | Dodecyl D-glucoside (C12) | This compound (C20) (Estimated) |

| Molecular Formula | C₁₄H₂₈O₆ | C₁₆H₃₂O₆ | C₁₈H₃₆O₆ | C₂₆H₅₂O₆ |

| Molecular Weight ( g/mol ) | 292.37 | 320.42 | 348.48 | 460.70 |

| Critical Micelle Concentration (CMC) | ~25 mM | ~2.2 mM | ~0.19 mM | Extremely Low (< 1 µM) |

| Surface Tension at CMC (mN/m) | ~27 | ~26 | ~25 | ~30-35 |

| Aggregation Number | ~27-100 | ~100-150 | ~150-200 | Very High (>500) |

| Krafft Temperature (°C) | < 0 | < 0 | ~30 | High (> 70) |

Note: The values for this compound are estimations based on the established trends for alkyl polyglucosides. The CMC decreases significantly with increasing alkyl chain length, while the aggregation number and Krafft temperature increase. The surface tension at the CMC for long-chain non-ionic surfactants tends to be slightly higher than their shorter-chain counterparts.

Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form. For alkyl polyglucosides, the CMC is strongly dependent on the length of the alkyl chain. As the hydrophobicity of the molecule increases with a longer alkyl chain, the tendency to self-assemble to minimize contact with water also increases, resulting in a significantly lower CMC. For this compound, the CMC is expected to be in the sub-micromolar range.

Surface Tension

This compound, like other surfactants, lowers the surface tension of water. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Aggregation Behavior and Micelle Formation

Above its CMC, this compound molecules aggregate to form micelles. The number of surfactant molecules in a micelle is known as the aggregation number. For long-chain alkyl glucosides, the aggregation number is generally high, leading to the formation of larger micelles. The geometry of these micelles can vary from spherical to more complex structures like rods or vesicles, depending on the concentration and temperature.

Krafft Temperature

The Krafft temperature is the minimum temperature at which a surfactant forms micelles. Below this temperature, the surfactant's solubility is too low for micellization to occur. The Krafft temperature of alkyl polyglucosides increases with the length of the alkyl chain[1]. Due to its long C20 chain, this compound is expected to have a high Krafft temperature, meaning it may have limited solubility and will not form micelles at room temperature. Heating the solution above its Krafft temperature is necessary to induce micelle formation.

Applications in Drug Development

The self-assembling nature of this compound into micelles makes it a promising excipient in pharmaceutical formulations, particularly for the solubilization of poorly water-soluble drugs.

Micellar Solubilization of Hydrophobic Drugs

The hydrophobic core of the this compound micelle provides a microenvironment capable of entrapping non-polar drug molecules, thereby increasing their apparent solubility in aqueous solutions. This is a crucial strategy for enhancing the bioavailability of many active pharmaceutical ingredients (APIs).

The long alkyl chain of this compound results in a large hydrophobic core in its micelles, which could offer a higher loading capacity for certain drug molecules compared to shorter-chain surfactants.

Experimental Protocols

Accurate characterization of the surfactant behavior of this compound is crucial for its effective application. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

A common and effective method for determining the CMC of non-ionic surfactants is by measuring the surface tension of solutions at various concentrations.

4.1.1. Surface Tensiometry (Wilhelmy Plate Method)

-

Apparatus: A tensiometer equipped with a Wilhelmy plate (typically a roughened platinum plate), a sensitive microbalance, and a vessel for the sample solution.

-

Procedure:

-

Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol) and then flame it to remove any organic contaminants.

-

Prepare a stock solution of this compound in ultrapure water.

-

Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Calibrate the tensiometer with ultrapure water.

-

For each concentration, pour the solution into the sample vessel and allow it to reach thermal equilibrium.

-

Suspend the Wilhelmy plate from the microbalance and lower it until it just touches the surface of the liquid.

-

Record the force exerted on the plate by the surface tension.

-

Plot the measured surface tension against the logarithm of the this compound concentration. The CMC is the concentration at which the slope of the curve changes abruptly.[2][3][4][5][6]

-

4.1.2. Dynamic Light Scattering (DLS)

DLS can also be used to determine the CMC by monitoring the onset of micelle formation.

-

Apparatus: A dynamic light scattering instrument with a laser source and a detector.

-

Procedure:

-

Prepare a series of this compound solutions of varying concentrations.

-

Filter the solutions through a fine-pore filter (e.g., 0.22 µm) to remove any dust particles.

-

Measure the scattered light intensity for each solution.

-

Plot the scattered light intensity as a function of surfactant concentration.

-

A sharp increase in the scattered light intensity indicates the formation of micelles, and the concentration at which this increase begins is the CMC.[7][8][9][10][11]

-

4.1.3. Conductivity Measurement (for ionic surfactants)

While this compound is non-ionic, this method is fundamental for characterizing ionic surfactants.

-

Apparatus: A conductivity meter with a conductivity probe.

-

Procedure:

-

Prepare a series of ionic surfactant solutions of varying concentrations.

-

Measure the conductivity of each solution.

-

Plot the conductivity as a function of surfactant concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines gives the CMC.[12][13][14][15][16]

-

Conclusion

This compound, with its long hydrophobic chain, exhibits unique surfactant properties that make it a subject of interest for specialized applications in drug delivery and formulation. While its high Krafft temperature presents challenges for room-temperature applications, its potential for forming large, stable micelles with high solubilization capacity for hydrophobic drugs is significant. Further experimental investigation is warranted to precisely quantify its physicochemical parameters and fully explore its potential in advanced drug delivery systems.

References

- 1. Krafft temperature - Wikipedia [en.wikipedia.org]

- 2. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 3. Wilhelmy plate - Wikipedia [en.wikipedia.org]

- 4. biolinscientific.com [biolinscientific.com]

- 5. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 6. researchgate.net [researchgate.net]

- 7. wyatt.com [wyatt.com]

- 8. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 9. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 10. muser-my.com [muser-my.com]

- 11. researchgate.net [researchgate.net]

- 12. phavi.umcs.pl [phavi.umcs.pl]

- 13. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 14. Method of Determination of CMC | PPT [slideshare.net]

- 15. scribd.com [scribd.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Interaction of Icosyl D-glucoside with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icosyl D-glucoside, a non-ionic surfactant with a 20-carbon alkyl chain, holds potential for applications in drug delivery and membrane protein research due to its amphipathic nature. However, direct experimental data on its interaction with lipid bilayers is scarce. This guide synthesizes the foundational principles of alkyl glucoside-membrane interactions, primarily drawing upon extensive research on its shorter-chain analogue, n-octyl-β-D-glucopyranoside (OG). By combining established thermodynamic and structural data for OG with the known effects of increased alkyl chain length, this document provides a predictive framework for understanding how this compound partitions into, perturbs, and potentially solubilizes lipid membranes. Detailed experimental protocols are provided to facilitate future research and validate the extrapolated properties outlined herein.

Introduction

Alkyl glucosides are a class of non-ionic surfactants widely utilized in biochemical and pharmaceutical research for their ability to solubilize membrane proteins and mimic biological membranes. Their structure, consisting of a hydrophilic glucose headgroup and a hydrophobic alkyl chain, allows them to readily interact with and integrate into lipid bilayers. This compound (C20G1), with its long 20-carbon saturated alkyl chain, is of particular interest for creating highly stable structures within membranes.

Due to a lack of direct experimental studies on this compound, this guide will leverage the well-characterized interactions of octyl D-glucoside (OG, C8G1) as a model system. We will explore the fundamental thermodynamics, structural effects, and concentration-dependent behaviors of OG with lipid bilayers and extrapolate how the significantly longer alkyl chain of this compound is expected to modulate these properties.

Physicochemical Properties and Comparative Analysis

The physicochemical characteristics of an alkyl glucoside, particularly its hydrophobicity, are critical determinants of its interaction with lipid membranes. The 20-carbon chain of this compound makes it substantially more hydrophobic than the 8-carbon chain of octyl D-glucoside.

| Property | This compound (C20G1) | Octyl D-glucoside (C8G1) | Reference(s) |

| Molecular Formula | C26H52O6 | C14H28O6 | [1][2] |

| Molecular Weight | 460.69 g/mol | 292.37 g/mol | [1][2] |

| Critical Micelle Conc. (CMC) | Expected to be very low (< 0.01 mM) | ~25 mM | [3] |

| Solubility in Water | Very Low (0.001885 mg/L, est.) | High | [4] |

The critical micelle concentration (CMC) is the concentration above which surfactant monomers assemble into micelles. This value decreases significantly as the alkyl chain length increases due to the stronger hydrophobic effect driving aggregation.[3][5] Consequently, this compound is predicted to have a CMC several orders of magnitude lower than that of octyl D-glucoside.

Thermodynamics of Lipid Bilayer Interaction

The insertion of an alkyl glucoside monomer from the aqueous phase into a lipid bilayer is a thermodynamically driven process. Isothermal Titration Calorimetry (ITC) has been instrumental in quantifying this interaction for octyl D-glucoside with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayers.[6][7]

| Thermodynamic Parameter | Value for Octyl D-glucoside (OG) in POPC Bilayers | Interpretation | Reference(s) |

| Partition Coefficient (K) | 120 ± 10 M⁻¹ | Describes the equilibrium distribution between the aqueous and lipid phases. | [6] |

| Free Energy of Binding (ΔG°) | -5.2 kcal/mol | The negative value indicates a spontaneous partitioning into the bilayer. | [6] |

| Molar Binding Enthalpy (ΔH°) | 1.3 ± 0.15 kcal/mol | A slightly positive value, indicating the process is not driven by favorable enthalpic interactions. | [6] |

| Molar Heat Capacity (ΔCp) | -75 cal K⁻¹ mol⁻¹ | A large negative value, characteristic of a process driven by the hydrophobic effect. | [6] |

Extrapolation for this compound: The much larger hydrophobic chain of this compound will lead to a significantly more favorable partitioning into the lipid bilayer. This will manifest as:

-

A much larger Partition Coefficient (K): The equilibrium will strongly favor the lipid phase.

-

A more negative Free Energy of Binding (ΔG°): The interaction will be significantly more spontaneous.

-

A dominant Hydrophobic Effect: The binding will be overwhelmingly entropy-driven, resulting from the release of ordered water molecules from around the long alkyl chain upon its insertion into the hydrophobic membrane core.

Structural Perturbations of the Lipid Bilayer

The insertion of alkyl glucosides into a lipid membrane alters its structure and physical properties. These changes have been characterized for octyl D-glucoside using techniques like solid-state deuterium NMR (²H-NMR).

-

Effect on Lipid Headgroups: Studies show that OG has a minimal influence on the conformation and order of the phospholipid headgroup region, even at concentrations approaching bilayer solubilization.[8]

-

Effect on Acyl Chains: In contrast, OG strongly increases the fluctuations (disorder) of the fatty acyl chain segments located in the inner part of the bilayer.[6][8] This disordering effect is a key feature of its detergent action.

Extrapolation for this compound: The behavior of this compound is expected to differ significantly. While its glucose headgroup will reside at the lipid-water interface, its long C20 chain will penetrate deep into the hydrophobic core, spanning a significant portion of the bilayer.

-

Increased Order: Unlike the disordering effect of OG, the long, saturated C20 chain of this compound is likely to have an ordering effect on the surrounding lipid acyl chains due to favorable van der Waals interactions.[9] This is a common phenomenon observed with increasing alkyl chain length in amphiphiles.[9][10]

-

Membrane Thickening: The presence of the long C20 chain may lead to a localized increase in bilayer thickness to accommodate it, minimizing hydrophobic mismatch.

Concentration-Dependent Effects: The Solubilization Model

The interaction of surfactants with lipid vesicles is concentration-dependent and is typically described by a three-stage model.[11][12]

Caption: Three-stage model of lipid vesicle solubilization by a surfactant.

-

Stage 1: Partitioning: At concentrations below the CMC, surfactant monomers insert into the lipid bilayer, primarily the outer leaflet, without compromising the vesicle's overall structure.

-

Stage 2: Saturation: As the surfactant concentration increases, the bilayer becomes saturated with monomers. This can lead to increased membrane permeability and structural strain, making the vesicle "leaky."

-

Stage 3: Solubilization: At and above the effective solubilizing concentration (which is related to the CMC), the bilayer structure breaks down, forming mixed micelles composed of both lipids and surfactant molecules.[11][12]

For this compound, due to its very low CMC and high hydrophobicity, the concentrations required to reach stages 2 and 3 will be significantly lower than for octyl D-glucoside.

Key Experimental Protocols

To empirically study the interaction of this compound with lipid bilayers, a combination of biophysical techniques is required. The following are detailed methodologies for essential experiments.

Caption: Experimental workflow for characterizing glycolipid-bilayer interactions.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the complete thermodynamic profile (K, ΔG, ΔH, ΔS) of this compound partitioning into lipid vesicles.[13][14]

Methodology:

-

Sample Preparation:

-

Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC) by extrusion. The final lipid concentration in the sample cell should be at least 10-30 times the expected dissociation constant (Kd).[15]

-

Prepare a concentrated stock solution of this compound in the same buffer used for the vesicles. Due to its low solubility, this may require gentle heating or the use of a co-solvent, which must be accounted for in control experiments.

-

Degas both the vesicle suspension and the glucoside solution thoroughly before the experiment.

-

-

ITC Experiment:

-

Load the vesicle suspension into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experiment temperature (e.g., 25°C).

-

Perform a series of small, timed injections (e.g., 5-10 µL) of the glucoside solution into the vesicle suspension. The heat change associated with each injection is measured.

-

A control titration of this compound into buffer alone must be performed to subtract the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat signal for each injection peak.

-

Plot the heat change per mole of injectant against the molar ratio of glucoside to lipid.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[13]

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the effect of this compound on the gel-to-liquid crystalline phase transition temperature (Tm) and enthalpy (ΔH) of the lipid bilayer.[16][17]

Methodology:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) of a lipid that has a readily measurable phase transition (e.g., DPPC, Tm ≈ 41°C).

-

Create a series of samples with increasing mole percentages of this compound incorporated into the lipid. This is typically done by co-dissolving the lipid and glucoside in an organic solvent, evaporating the solvent to form a film, and then hydrating the film.[18]

-

-

DSC Experiment:

-

Accurately load a known amount of the hydrated lipid/glucoside dispersion into a DSC sample pan. Load an equal volume of buffer into the reference pan.

-

Seal the pans hermetically.

-

Scan the temperature across the range of the lipid's phase transition (e.g., 20°C to 60°C for DPPC) at a controlled rate (e.g., 1°C/min).

-

-

Data Analysis:

-

The output is a thermogram of heat flow versus temperature. The phase transition appears as a peak.

-

Determine the onset temperature, the peak temperature (Tm), and the area under the peak (which is proportional to the transition enthalpy, ΔH).

-

Analyze how Tm, peak broadness (cooperativity), and ΔH change as a function of this compound concentration.[19]

-

Solid-State Deuterium NMR (²H-NMR)

Objective: To determine the effect of this compound on the conformational order of the lipid acyl chains.[8][20]

Methodology:

-

Sample Preparation:

-

Use a phospholipid that is perdeuterated on one or both of its acyl chains (e.g., POPC-d31).

-

Prepare MLVs containing a specific mole percentage of this compound, similar to the DSC sample preparation.

-

Hydrate the sample to a specific water content (e.g., 50% by weight) and pack it carefully into an NMR rotor.[21]

-

-

NMR Experiment:

-

Acquire a static ²H-NMR spectrum using a quadrupolar echo pulse sequence. The spectrum of an unoriented sample is a Pake doublet.

-

The separation between the two peaks of the doublet is the quadrupolar splitting (Δνq), which is directly proportional to the order parameter (SCD) for a specific C-²H bond.

-

-

Data Analysis:

-

Calculate the order parameter (SCD) from the quadrupolar splittings at different positions along the acyl chain.

-

Generate an "order profile" by plotting SCD as a function of the carbon position.

-

Compare the order profile of the pure lipid bilayer to that of the bilayer containing this compound to quantify the ordering or disordering effect.[22]

-

Fluorescence Anisotropy

Objective: To assess changes in membrane fluidity (or microviscosity) upon incorporation of this compound.[23]

Methodology:

-

Sample Preparation:

-

Prepare LUVs of the desired lipid composition.

-

Incorporate a fluorescent probe into the bilayers. A common probe is 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core.[23]

-

Create a series of vesicle samples containing different concentrations of this compound.

-

-

Fluorescence Measurement:

-

Use a fluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~360 nm for DPH).[24][25]

-

Measure the emission intensity both parallel (I_VV) and perpendicular (I_VH) to the excitation plane at the emission wavelength (e.g., ~435 nm for DPH).[24][25]

-

Perform the same measurements for horizontally polarized excitation to determine the G-factor correction for the instrument.

-

-

Data Analysis:

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).[25]

-

An increase in anisotropy corresponds to more restricted rotational motion of the probe, indicating a decrease in membrane fluidity (increased order). A decrease in anisotropy indicates an increase in fluidity.

-

Conclusion

While direct experimental data for this compound remains to be generated, a robust theoretical framework based on its chemical structure and the behavior of well-studied analogues provides strong predictive power. This compound is expected to be a potent, membrane-active surfactant that partitions strongly into lipid bilayers, driven by a large hydrophobic effect. Unlike its shorter-chain counterparts that tend to disorder the membrane core, its long C20 alkyl chain is predicted to increase the structural order of lipid acyl chains. Its extremely low critical micelle concentration suggests that it will induce membrane saturation and solubilization at far lower concentrations than commonly used detergents. The experimental protocols detailed in this guide provide a clear path for researchers to validate these predictions and fully characterize the biophysical interactions of this compound, paving the way for its application in advanced drug delivery systems and membrane biology.

References

- 1. Cas 100231-68-3,this compound | lookchem [lookchem.com]

- 2. This compound | C26H52O6 | CID 20578454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arachidyl glucoside, 100231-68-3 [thegoodscentscompany.com]

- 5. jeslyee.com [jeslyee.com]

- 6. Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 9. mdpi.com [mdpi.com]

- 10. The nonlinear effect of alkyl chain length in the membrane interactions of phenolipids: Evidence by X-ray diffraction analysis - Agritrop [agritrop.cirad.fr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 13. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 16. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ucm.es [ucm.es]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Spectroscopic Signatures of Bilayer Ordering in Native Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Smoothed orientational order profile of lipid bilayers by 2H-nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 2.8.3. Membrane Fluidity by TMA-DPH Fluorescence Anisotropy Assay [bio-protocol.org]

- 25. Membrane fluidity expressed as the regiospecific anisotropy of fluorescence polarization. [bio-protocol.org]

The Pivotal Role of Icosyl D-Glucoside and Other Glycoside Detergents in G-Protein Coupled Receptor Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical applications of icosyl D-glucoside and the broader class of alkyl glycoside detergents in the intricate field of G-protein coupled receptor (GPCR) research. While specific data for this compound is limited in publicly available literature, this paper extrapolates its potential applications based on the well-documented performance of other long-chain glycoside detergents. The principles of GPCR solubilization, stabilization, and structural analysis using these amphiphiles are detailed, providing a robust framework for researchers.

Introduction to Glycoside Detergents in GPCR Research

G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins and are the targets of a significant portion of modern pharmaceuticals.[1][2] Their inherent instability upon removal from the native lipid bilayer presents a major hurdle for structural and functional studies.[3] Detergents are indispensable tools for overcoming this challenge by solubilizing GPCRs from the cell membrane and maintaining their native conformation in solution.[4][5]

Alkyl glycoside detergents, characterized by a hydrophilic sugar headgroup and a hydrophobic alkyl chain, have emerged as a preferred class for GPCR research. Their non-ionic nature and tunable properties make them milder and more effective at preserving the structural and functional integrity of these sensitive receptors compared to harsher ionic detergents.[5] Detergents like n-dodecyl-β-D-maltoside (DDM) and lauryl maltose neopentyl glycol (LMNG) are considered gold standards in the field, enabling numerous breakthroughs in GPCR structural biology.[6][7]

While "this compound," with its 20-carbon alkyl chain, is not extensively documented, its chemical structure suggests it would belong to a class of long-chain detergents. The length of the alkyl chain is a critical parameter influencing detergent properties such as the critical micelle concentration (CMC) and micelle size, which in turn affect the stability of the solubilized GPCR.[8]

Core Applications in GPCR Research

The primary applications of glycoside detergents in GPCR research revolve around three key stages: solubilization, purification, and structural determination.

Solubilization of GPCRs from the Membrane

The initial and most critical step is the gentle extraction of the GPCR from its native lipid environment. The choice of detergent and its concentration are paramount to achieving efficient solubilization without causing irreversible denaturation.

Key Considerations for Solubilization:

-

Detergent Concentration: Typically used at concentrations well above their CMC to ensure an adequate supply of micelles to encapsulate the hydrophobic transmembrane domains of the GPCR.

-

Alkyl Chain Length: Longer alkyl chains generally lead to lower CMCs and larger micelles, which can offer a more lipid-like environment and enhance the stability of many GPCRs.[8]

-

Headgroup: The sugar headgroup (e.g., glucose, maltose) influences the detergent's solubility and its interaction with the hydrophilic loops of the GPCR.

Purification of Functional GPCRs

Once solubilized, the GPCR-detergent complex needs to be purified from other cellular components. Affinity chromatography is a commonly employed technique, utilizing tags engineered into the receptor sequence.[5][9]

Maintaining Stability During Purification:

-

Detergent Exchange: It is often beneficial to exchange the initial solubilizing detergent for another that offers better long-term stability during the lengthy purification process.[8]

-

Additives: The addition of stabilizing agents like cholesteryl hemisuccinate (CHS) or specific lipids can mimic the native membrane environment more closely and improve receptor stability.[5]

-

Ligand Presence: The presence of a high-affinity agonist or antagonist is crucial to lock the receptor in a specific, more stable conformation.[5][10]

Structural and Functional Studies

The ultimate goal for many GPCR research projects is the determination of the receptor's three-dimensional structure, often in complex with its ligands and signaling partners. This provides invaluable insights for structure-based drug design.[11][12]

Techniques Enabled by Glycoside Detergents:

-

X-ray Crystallography: Requires the formation of well-ordered crystals of the GPCR-detergent complex. The properties of the detergent micelle can significantly influence crystal packing and diffraction quality.[13]

-

Cryo-Electron Microscopy (Cryo-EM): Has become a revolutionary technique for determining the structures of GPCRs in various functional states.[12][14] The choice of detergent is critical for obtaining monodisperse and stable protein preparations.

-

NMR Spectroscopy: Allows for the study of GPCR dynamics and conformational changes in solution.[15]

Quantitative Data on Glycoside Detergents for GPCR Research

The following table summarizes key properties of commonly used and novel glycoside detergents in GPCR research. This data allows for a comparative analysis to guide detergent selection.

| Detergent Name | Abbreviation | Alkyl Chain Length | Headgroup | CMC (mM) | Micelle Molecular Weight (kDa) | Key Applications & Remarks |

| n-Octyl-β-D-glucoside | OG | 8 | Glucose | 20-25 | ~25 | High CMC, useful for detergent removal by dialysis. Can be harsh for some GPCRs.[7][13] |

| n-Decyl-β-D-maltoside | DM | 10 | Maltose | 1.7 | - | Intermediate properties between OG and DDM. |

| n-Dodecyl-β-D-maltoside | DDM | 12 | Maltose | 0.17 | ~50 | A "gold standard" detergent for GPCR solubilization and purification due to its mild nature.[7][10] |

| Lauryl Maltose Neopentyl Glycol | LMNG | 12 (branched) | Maltose | 0.01 | ~91 | Novel detergent with superior ability to stabilize GPCRs compared to DDM.[6][7] |

| This compound (Predicted) | - | 20 | Glucose | Very Low | Large | Potentially very mild and stabilizing for highly unstable GPCRs due to its long alkyl chain. |

Experimental Protocols

General Protocol for GPCR Solubilization

-

Cell Lysis and Membrane Preparation:

-

Harvest cells expressing the target GPCR.

-

Resuspend cells in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.5, with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or similar method.

-

Centrifuge at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

-

-

Solubilization:

-

Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, protease inhibitors, and a high-affinity ligand).

-

Add the chosen glycoside detergent (e.g., 1% w/v DDM) to the membrane suspension.

-

Incubate with gentle agitation for 1-2 hours at 4°C.

-

Centrifuge at high speed to pellet the insoluble material.

-

The supernatant now contains the solubilized GPCR-detergent complexes.

-

General Protocol for GPCR Purification by Affinity Chromatography

-

Column Preparation:

-

Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged GPCRs) with a wash buffer containing a lower concentration of the detergent (e.g., 0.02% DDM) and any necessary additives like CHS.

-

-

Binding:

-

Load the solubilized GPCR sample onto the equilibrated column.

-

Allow the sample to bind to the resin for a specified time (e.g., 1-2 hours) at 4°C.

-

-

Washing:

-

Wash the column extensively with the wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the purified GPCR by adding a competing agent to the wash buffer (e.g., imidazole for His-tagged proteins).

-

Collect the elution fractions.

-

-

Further Purification (Optional):

-

For higher purity, a second chromatography step, such as size-exclusion chromatography, can be performed to separate the monomeric GPCR-detergent complex from aggregates.

-

Visualizing GPCR Signaling and Experimental Workflows

Canonical GPCR Signaling Pathway

Caption: Canonical G-protein coupled receptor signaling cascade.

Experimental Workflow for GPCR Structural Studies

References

- 1. G-protein coupled receptors: advances in simulation and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Conformationally restricted monosaccharide-cored glycoside amphiphiles: the effect of detergent head group variation on membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Large-scale production and protein engineering of G protein-coupled receptors for structural studies [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural biology of G protein‐coupled receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Role of Detergents in Conformational Exchange of a G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Icosyl D-glucoside in Different Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract: Icosyl D-glucoside, a non-ionic surfactant from the alkyl polyglucoside (APG) family, possesses a long C20 alkyl chain, which imparts distinct physicochemical properties, including very low water solubility. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and related long-chain APGs in various aqueous buffer systems. Due to the scarcity of specific quantitative data in public literature, this guide focuses on the qualitative factors influencing its solubility and provides a detailed, generalized experimental protocol for its determination. This document is intended to equip researchers with the foundational knowledge and practical methodology to investigate the solubility of this compound for applications in drug development and formulation.

Introduction to this compound and its Solubility

This compound is a biodegradable, non-ionic surfactant synthesized from renewable resources.[1] Its structure consists of a hydrophilic glucose head group and a hydrophobic 20-carbon alkyl tail. This long alkyl chain is the primary reason for its poor solubility in aqueous solutions.[2][3] While shorter-chain alkyl glucosides are water-soluble, those with alkyl chains of 16 carbons or more are generally considered oil-soluble.[2] Understanding and overcoming the solubility challenges of this compound is crucial for its application in pharmaceutical formulations, where it can act as a solubilizer, emulsifier, or stabilizer.

Qualitative Solubility of Long-Chain Alkyl Polyglucosides

| Factor | This compound (C20) | Shorter-Chain APGs (e.g., C8-C12) | Rationale |

| Aqueous Solubility | Very Low / Insoluble | Soluble to Dispersible | Solubility in water decreases significantly with increasing alkyl chain length.[2][4] |

| Effect of Temperature | Solubility likely increases with temperature | Solubility generally increases with temperature | Increased kinetic energy helps to overcome the intermolecular forces of the solute. Non-ionic surfactants are generally less sensitive to temperature-induced precipitation ("cloud point") than polyoxyethylene-type surfactants.[5] |

| Effect of pH | Stable over a wide pH range with minimal direct effect on solubility | Stable over a wide pH range with minimal direct effect on solubility | As a non-ionic surfactant, this compound does not have ionizable groups, making its solubility largely independent of pH in typical buffer systems.[3][6] |

| Effect of Electrolytes (Salts in Buffers) | Generally low sensitivity to electrolytes | Low to moderate sensitivity | Non-ionic surfactants are less affected by the presence of salts than ionic surfactants.[5][6] High salt concentrations can, however, have a "salting-out" effect. |

| Effect of Co-solvents (e.g., Ethanol, Propylene Glycol) | Solubility can be significantly increased | Solubility is also increased | Organic co-solvents can reduce the polarity of the aqueous phase, improving the dissolution of hydrophobic molecules. |

| Effect of Other Surfactants (Co-surfactants) | Can be formulated into mixed micellar systems to increase apparent solubility | Can form mixed micelles | The presence of a more soluble co-surfactant can aid in the dispersion and micellar solubilization of this compound.[6] |

Generalized Experimental Protocol for Determining the Solubility of this compound

This protocol outlines a generalized approach based on the widely accepted shake-flask method for determining the equilibrium solubility of poorly soluble compounds.[7]

Materials and Equipment

-

This compound (high purity)

-

Buffer salts (e.g., phosphate, citrate, Tris)

-

Deionized water (Type I)

-

Analytical balance

-

pH meter

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC with ELSD or CAD, LC-MS)[8][9][10]

Methodology

-

Preparation of Buffer Solutions:

-

Prepare a series of aqueous buffer solutions at the desired pH values (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 5.0, Tris-HCl pH 8.0).

-

Verify the pH of each buffer solution using a calibrated pH meter.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the selected buffer. The excess solid should be clearly visible.

-

Securely cap the vials to prevent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[11]

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the working range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Corona Charged Aerosol Detector (CAD), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] These detection methods are suitable for non-chromophoric compounds like alkyl polyglucosides.

-

Prepare a calibration curve using standards of known this compound concentrations to quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each buffer system from the measured concentration of the saturated solution, taking into account the dilution factor.

-

Report the solubility in units such as mg/mL or µg/mL.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Alkyl Polyglucoside Solubility

Caption: Key factors influencing the aqueous solubility of alkyl polyglucosides.

Conclusion

While specific quantitative data on the solubility of this compound in various buffer systems is limited, a clear understanding of the factors influencing its solubility can be derived from the broader knowledge of long-chain alkyl polyglucosides. The inherent low aqueous solubility, primarily due to its long C20 alkyl chain, necessitates empirical determination for specific formulation conditions. The provided generalized experimental protocol offers a robust framework for researchers to accurately measure the solubility of this compound in relevant buffer systems. Such data is indispensable for the successful formulation and development of drug products utilizing this versatile, bio-based surfactant.

References

- 1. Cas 100231-68-3,this compound | lookchem [lookchem.com]

- 2. Alkyl Polyglucosides as Components of Water Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. News - Understanding the Chemical Structure of Alkyl Polyglucosides [brillachem.com]

- 4. monsachemical.com [monsachemical.com]

- 5. NONIONIC SURFACTANTS - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical methods for alkyl polyglucosides / Analysenmethoden für Alkylpolyglucoside | CoLab [colab.ws]

- 9. elekpub.bib.uni-wuppertal.de [elekpub.bib.uni-wuppertal.de]

- 10. Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of Icosyl D-glucoside in a Laboratory Setting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Icosyl D-glucoside in a laboratory environment. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document combines available data for the substance with safety protocols for the broader class of alkyl polyglucosides to ensure a comprehensive understanding of the associated risks and mitigation strategies.

Chemical and Physical Properties

This compound, also known as Ethis compound or Arachidyl glucoside, is a non-ionic surfactant belonging to the alkyl polyglucoside family.[1][2] These compounds are generally recognized for their mild, non-irritating properties and biodegradability.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 100231-68-3 | [3][4] |

| Molecular Formula | C26H52O6 | [3][4] |

| Molecular Weight | 460.69 g/mol | [3][4] |

| Appearance | Solid (assumed, based on related compounds) | [5] |

| Boiling Point | 586.8°C at 760 mmHg | [3] |

| Flash Point | 308.7°C | [3] |

| Density | 1.04 g/cm³ | [3] |

| Vapor Pressure | 3.25E-16 mmHg at 25°C | [3] |

| Refractive Index | 1.501 | [3] |

| Solubility | No data available | [3] |

| Melting Point | No data available | [3] |

Hazard Identification and Classification

Potential Hazards:

-

Eye Contact: May cause serious eye irritation or damage.[1]

-

Inhalation: May cause respiratory tract irritation if inhaled as a dust.[5]

-

Ingestion: Health injuries are not known or expected under normal use.[5]

At present, this compound is not listed as a carcinogenic, mutagenic, or reprotoxic substance.

Experimental Protocols: Safe Handling and Storage

Adherence to standard laboratory safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile rubber gloves are recommended.

-

Body Protection: A laboratory coat or chemical-resistant apron should be worn. In cases of potential significant exposure, coveralls may be necessary.

-

Respiratory Protection: If handling the powder and generating dust, a NIOSH-approved particulate respirator is recommended.[5]

References

Methodological & Application

Protocol for solubilizing membrane proteins with Icosyl D-glucoside.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Icosyl D-glucoside is a non-ionic detergent that can be used for the solubilization of integral membrane proteins. Its long alkyl chain suggests a very low critical micelle concentration (CMC), which can be advantageous for maintaining protein stability at low detergent concentrations during purification and downstream applications. This document provides a detailed protocol for the use of this compound in the solubilization of membrane proteins, alongside relevant physicochemical data for comparison with other common alkyl glucoside detergents. Due to the limited availability of specific experimental data for this compound, this protocol is based on established methods for similar long-chain alkyl glucosides and general principles of membrane protein biochemistry.

Data Presentation

Physicochemical Properties of Alkyl D-Glucoside Detergents

The selection of an appropriate detergent is critical for the successful solubilization and purification of membrane proteins. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. Solubilization of membrane proteins typically occurs at concentrations above the CMC. The table below summarizes the CMC and other relevant properties of various alkyl D-glucosides to aid in detergent selection and experimental design.

| Detergent Name | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |

| Octyl D-glucoside | C8 | 292.37 | 20-25[1][2] |

| Decyl D-glucoside | C10 | 320.42 | 2.2[3] |

| Dodecyl D-glucoside | C12 | 348.48 | 0.13 - 2.0[1][4] |

| This compound | C20 | 460.70 | Estimated < 0.01 |

Note: The CMC of this compound has not been empirically determined in the reviewed literature. The value provided is an estimation based on the well-established trend of decreasing CMC with increasing alkyl chain length in homologous series of detergents.

Experimental Protocols

General Protocol for Membrane Protein Solubilization using this compound